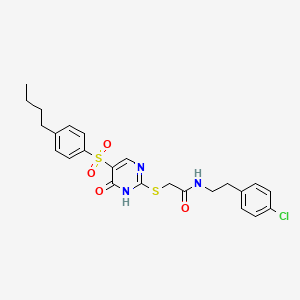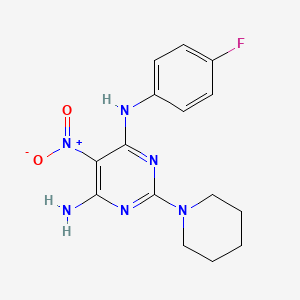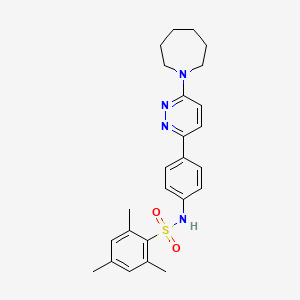![molecular formula C12H18N6O4 B11263293 2-[[4-Amino-6-(azepan-1-yl)-5-nitropyrimidin-2-yl]amino]acetic acid CAS No. 713127-17-4](/img/structure/B11263293.png)
2-[[4-Amino-6-(azepan-1-yl)-5-nitropyrimidin-2-yl]amino]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[[4-Amino-6-(azepan-1-yl)-5-nitropyrimidin-2-yl]amino]acetic acid is a complex organic compound with a unique structure that includes a pyrimidine ring substituted with amino, azepan-1-yl, and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[4-Amino-6-(azepan-1-yl)-5-nitropyrimidin-2-yl]amino]acetic acid typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine core, followed by the introduction of the amino, azepan-1-yl, and nitro groups through various substitution reactions. The final step involves the attachment of the acetic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-[[4-Amino-6-(azepan-1-yl)-5-nitropyrimidin-2-yl]amino]acetic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The amino and azepan-1-yl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while oxidation can introduce additional functional groups to the pyrimidine ring.
Scientific Research Applications
2-[[4-Amino-6-(azepan-1-yl)-5-nitropyrimidin-2-yl]amino]acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-[[4-Amino-6-(azepan-1-yl)-5-nitropyrimidin-2-yl]amino]acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby affecting various biological pathways. The exact mechanism depends on the specific application and the molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-Amino-1,2,5-oxadiazol-3-yl)iminomethyl]hydrazide
- 2-[4-[(5,6-diphenyl-2-pyrazinyl)(1-methylethyl)amino]butoxy]acetic acid
Uniqueness
2-[[4-Amino-6-(azepan-1-yl)-5-nitropyrimidin-2-yl]amino]acetic acid is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial applications.
Properties
CAS No. |
713127-17-4 |
|---|---|
Molecular Formula |
C12H18N6O4 |
Molecular Weight |
310.31 g/mol |
IUPAC Name |
2-[[4-amino-6-(azepan-1-yl)-5-nitropyrimidin-2-yl]amino]acetic acid |
InChI |
InChI=1S/C12H18N6O4/c13-10-9(18(21)22)11(17-5-3-1-2-4-6-17)16-12(15-10)14-7-8(19)20/h1-7H2,(H,19,20)(H3,13,14,15,16) |
InChI Key |
PHSZHZSCLXMSJC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)C2=NC(=NC(=C2[N+](=O)[O-])N)NCC(=O)O |
solubility |
44.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(3-Chlorophenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-YL]pyrrolidin-2-one](/img/structure/B11263210.png)

![1-[6-(Thiophen-2-YL)pyridazin-3-YL]-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide](/img/structure/B11263250.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/structure/B11263251.png)
![1-(3-Fluorophenyl)-3-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-1,2-dihydropyrazin-2-one](/img/structure/B11263256.png)

![9-ethyl-8-({[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-1,9-dihydro-6H-purin-6-one](/img/structure/B11263271.png)



![4-{[6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-yl]amino}benzamide](/img/structure/B11263281.png)
![2-{[2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B11263290.png)

![N-(3,4-dimethylphenyl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B11263300.png)
